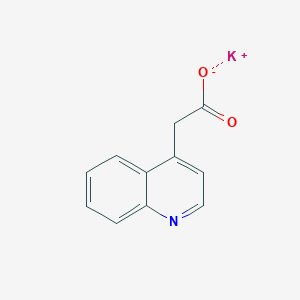

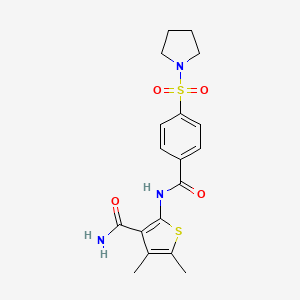

![molecular formula C17H21N5 B2418066 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 381208-40-8](/img/structure/B2418066.png)

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine (DEMA) is a heterocyclic compound containing nitrogen and is widely used in organic synthesis. It is a derivative of benzotriazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. DEMA is a versatile reagent that has been used in a variety of organic reactions, including the synthesis of amino acids, peptides, and other small molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for the compound '2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine' involves the reaction of 4-(diethylamino)aniline with 2-methyl-5-nitrobenzotriazole, followed by reduction of the nitro group to an amine group.

Starting Materials

4-(diethylamino)aniline, 2-methyl-5-nitrobenzotriazole, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction

Step 1: Dissolve 4-(diethylamino)aniline in ethanol and add 2-methyl-5-nitrobenzotriazole. Heat the mixture to reflux for 24 hours., Step 2: Cool the mixture and filter the precipitate. Wash the precipitate with ethanol and dry it., Step 3: Dissolve the precipitate in ethanol and add sodium borohydride. Stir the mixture for 2 hours., Step 4: Add hydrochloric acid to the mixture to adjust the pH to 1. Stir the mixture for 30 minutes., Step 5: Add sodium hydroxide to the mixture to adjust the pH to 10. Extract the mixture with ethyl acetate., Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent. Recrystallize the product from ethanol and water.

Mécanisme D'action

The mechanism of action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is not well understood. It is thought to be a general base catalyst, which can facilitate the formation of a variety of organic compounds. It is also thought to be involved in the formation of peptide bonds, which are important for the formation of proteins. It is also thought to be involved in the formation of amide bonds, which are important for the formation of peptides and other organic compounds.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine are not well understood. It is thought to be involved in the formation of peptide bonds, which are important for the formation of proteins. It is also thought to be involved in the formation of amide bonds, which are important for the formation of peptides and other organic compounds. It is also thought to have antioxidant activity, which may be beneficial in protecting cells from damage caused by free radicals.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic reactions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be toxic if inhaled or ingested. It can also be difficult to handle and store, and can be corrosive to some metals.

Orientations Futures

Future research into the use of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine could focus on its potential applications in drug discovery and development. It could also be used to develop new methods for the synthesis of peptides and other small molecules. Additionally, further research could be done to explore its potential as an antioxidant, and its ability to protect cells from damage caused by free radicals. Finally, further research could be done to explore its potential uses in the synthesis of fluorescent dyes and other compounds for use in molecular biology and biochemistry.

Applications De Recherche Scientifique

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has been used in a variety of scientific research applications, including the synthesis of peptides and other small molecules, the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of amino acids and other organic compounds, and has been used in the synthesis of oligonucleotides. It has also been used in the synthesis of fluorescent dyes and other compounds for use in molecular biology and biochemistry.

Propriétés

IUPAC Name |

2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIPKYOZKAJHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

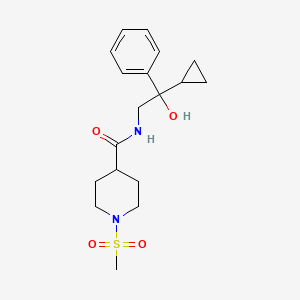

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine](/img/structure/B2417983.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)